molecular formula C15H27NO4 B8095724 N-Boc-N-methyl-3-cyclohexanyl-L-alanine

N-Boc-N-methyl-3-cyclohexanyl-L-alanine

Cat. No.: B8095724
M. Wt: 285.38 g/mol
InChI Key: AFDTWSLGUIJFTE-LBPRGKRZSA-N
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Description

N-Boc-N-methyl-3-cyclohexanyl-L-alanine (CAS: 97269-22-2) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₅H₂₇NO₄ (molecular weight: 285.38 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methyl substituent, and a cyclohexyl side chain. The cyclohexyl moiety provides steric bulk and hydrophobicity, making it valuable in modulating peptide interactions with biological targets .

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDTWSLGUIJFTE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research Applications

  • Peptide Synthesis
    • N-Boc-N-methyl-3-cyclohexanyl-L-alanine serves as an essential building block in peptide synthesis. The Boc group allows for the selective protection of the amino group, enabling the formation of complex peptide structures through solid-phase peptide synthesis (SPPS) and other methodologies.
  • Drug Development
    • The compound's hydrophobicity makes it a valuable candidate in drug design, particularly for developing pharmaceuticals that require enhanced membrane permeability. Its structural features can influence the binding affinity and selectivity of drug candidates towards specific biological targets .
  • Biochemical Interaction Studies
    • This compound is used in studies to investigate its interactions with various biomolecules. This includes assessing its binding capabilities with receptors or enzymes, which can provide insights into its potential therapeutic effects.
  • Agrochemical Applications
    • The compound has also been explored for use as an agrochemical intermediate, potentially contributing to the development of new agricultural products .

Case Studies and Research Findings

  • Synthesis Methodologies
    • Various synthetic routes have been developed for creating this compound, often involving multi-step processes that ensure high yield and purity. These methodologies are crucial for producing the compound for research purposes .
  • Biological Activity Studies
    • Studies have demonstrated that this compound exhibits notable biological activities due to its structural features, making it a candidate for further investigation in pharmacological research .
  • Potential as a Renin Inhibitor
    • Research has indicated that derivatives of this compound may serve as intermediates in synthesizing renin inhibitors, which are important for treating hypertension and related cardiovascular diseases .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features Purity & Availability (Source)
This compound Cyclohexyl C₁₅H₂₇NO₄ 285.38 N-methyl, Boc-protected, bulky cyclohexyl side chain 95–97% purity; priced at $220–$897/g
N-Boc-3-cyclohexyl-L-alanine Cyclohexyl C₁₄H₂₅NO₄ 271.35 Lacks N-methyl group; higher hydrogen-bonding potential >93% purity; priced at ¥8,000–26,000/g
N-Boc-3-(1-naphthyl)-L-alanine 1-Naphthyl C₁₈H₂₁NO₄ 315.37 Aromatic naphthyl group increases hydrophobicity and π-π interactions 96% purity (Thermo Scientific)
Boc-L-3-(2-thienyl)alanine 2-Thienyl C₁₂H₁₇NO₄S 271.33 Sulfur-containing heterocycle; alters electronic properties 98% purity (Capot Chemical)
N-Boc-3-methyl-L-phenylalanine 3-Methylphenyl C₁₅H₂₁NO₄ 279.34 Methyl-substituted phenyl; moderate steric bulk vs. cyclohexyl 98% purity (Thermo Scientific)
N-Boc-3,3-diphenyl-L-alanine 3,3-Diphenyl C₂₀H₂₃NO₄ 341.41 Highly hydrophobic; diphenyl groups enhance steric hindrance 95% purity (Thermo Scientific)
N-Boc-3-azido-L-alanine Azido C₈H₁₄N₄O₄ 230.22 Reactive azide group for click chemistry applications >97% purity

Research Implications

  • Drug Design : The cyclohexyl group’s bulkiness aids in stabilizing helical conformations in peptides, while N-methylation reduces renal clearance.
  • Bioconjugation : Analogs with reactive groups (e.g., azido) are prioritized for labeling, whereas hydrophobic variants (naphthyl, diphenyl) excel in membrane permeability studies .

Biological Activity

N-Boc-N-methyl-3-cyclohexanyl-L-alanine is a synthetic derivative of the amino acid L-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent. This compound has garnered attention for its unique structural features, which influence its biological activity, including antimicrobial properties and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₇NO₄
  • Molecular Weight : Approximately 285.38 g/mol
  • Physical State : Solid
  • Melting Point : 47 to 49 °C

The cyclohexyl group contributes to the compound's hydrophobic characteristics, enhancing its interaction with biological membranes and proteins. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating further functionalization of the amino group.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for further research in medicinal chemistry. Compounds with similar structural features have demonstrated varying degrees of effectiveness against bacterial strains. For instance, studies on related compounds have shown that modifications to the cyclohexyl moiety can significantly alter their inhibitory concentrations (IC50) against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivityIC50 (μM)
This compoundModerateTBD
N-Boc-N-methyl-L-alanineLow>1000
N-Boc-N-phenyl-L-alanineHigh50

Binding Studies

Interaction studies involving this compound focus on its binding capabilities with various biomolecules. The presence of the cyclohexyl group is believed to enhance hydrophobic interactions, which are critical for binding affinity in biological systems. Research indicates that modifications at specific positions on the amino acid backbone can lead to improved binding characteristics and biological activity .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of alanine, including this compound. The results indicated that while some derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, others showed limited activity .
  • Synthesis and Functionalization : The synthesis of this compound was reported to involve multi-step processes that allow for selective deprotection of the Boc group. This characteristic enables the introduction of other functional groups, potentially enhancing its biological profile .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of amino acid derivatives. For example, the replacement of certain groups in similar compounds has been shown to either improve or diminish their antimicrobial properties significantly .

Moreover, research has focused on understanding how variations in hydrophobicity and steric hindrance affect the compound's interaction with target biomolecules. These findings suggest that this compound could be optimized for better efficacy through strategic modifications .

Preparation Methods

Phenylalanine-Based Route

The most documented method involves hydrogenating a phenylalanine derivative to install the cyclohexyl group.

Procedure :

  • N-Methylation : L-Phenylalanine methyl ester reacts with methyl iodide in dimethylformamide (DMF) under basic conditions (NaHCO₃) to yield N-methyl-L-phenylalanine methyl ester.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) forms N-Boc-N-methyl-L-phenylalanine methyl ester.

  • Hydrogenation : Catalytic hydrogenation (5% Rh/Al₂O₃, H₂ at 1551–2844 Torr, methanol, 18 h) reduces the phenyl ring to cyclohexyl, producing N-Boc-N-methyl-L-cyclohexylalanine methyl ester.

  • Ester Hydrolysis : Saponification with LiOH in THF/water yields the final carboxylic acid.

Advantages :

  • High stereochemical retention (>98% enantiomeric excess).

  • Scalable (5 g batches reported).

Limitations :

  • Requires high-pressure hydrogenation equipment.

  • Rhodium catalysts increase cost.

Alternative Aromatic Substrates

Benzyl-protected intermediates (e.g., N-Boc-3-bromo-L-alanine methyl ester) undergo Suzuki coupling with cyclohexylboronic acids, though yields are moderate (53–61%).

Direct Alkylation Approaches

β-Cyclohexylalanine Synthesis

Strecker Synthesis : Cyclohexylacetaldehyde, ammonium chloride, and potassium cyanide form β-cyclohexyl alanine nitrile, hydrolyzed to the amino acid.

Limitations :

  • Low regioselectivity for β-substitution.

  • Requires toxic cyanide reagents.

Michael Addition

Cyclohexyl acrylate reacts with glycine equivalents under basic conditions, but competing polymerization limits utility.

Enzymatic and Biocatalytic Methods

Transaminase-Mediated Synthesis

Engineered transaminases convert β-keto acids (e.g., 3-cyclohexyl-2-oxopropanoic acid) to β-cyclohexyl-L-alanine, followed by chemical N-methylation and Boc protection.

Yield : 70–85% (enzymatic step), 90% ee.

Advantages :

  • Green chemistry compliant.

  • Avoids harsh reagents.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Cost Stereocontrol
Phenylalanine HydrogenationL-PhenylalanineMethylation, Boc, Hydrogenation82%HighExcellent
Strecker SynthesisCyclohexylacetaldehydeNitrile formation, Hydrolysis45%ModeratePoor
Enzymaticβ-Keto AcidTransamination, Methylation70%LowExcellent

Critical Reaction Optimizations

N-Methylation Conditions

  • Base Selection : NaHCO₃ minimizes over-alkylation compared to stronger bases (e.g., NaOH).

  • Solvent : DMF enhances solubility of intermediates.

Boc Protection Efficiency

  • Catalyst : DMAP improves Boc incorporation on secondary amines (90% yield vs. 60% without).

Hydrogenation Parameters

  • Catalyst Loading : 5% Rh/Al₂O₃ achieves full conversion in 18 h.

  • Pressure : >1500 Torr H₂ prevents incomplete cyclohexyl formation .

Q & A

Basic: What are the recommended methods for synthesizing N-Boc-N-methyl-3-cyclohexanyl-L-alanine with high enantiomeric purity?

Answer:
Synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP in THF .
  • Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) to achieve N-methylation.
  • Cyclohexane Ring Functionalization : Use palladium-catalyzed coupling or stereoselective alkylation to attach the cyclohexyl moiety.
  • Chiral Purity : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Purity >93% is achievable, as reported in reagent catalogs .

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm stereochemistry and substituent placement. For example, 1H^1H-NMR should show distinct Boc methyl signals at ~1.4 ppm and cyclohexyl protons between 1.2–2.1 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+ ~356.4 g/mol for C17H30N2O4C_{17}H_{30}N_2O_4) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% target peak area) .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group cleavage .
  • Solvent : Dissolve in anhydrous DMSO or dichloromethane for long-term storage; avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis .
  • Handling : Use inert gas (N2_2/Ar) purging during aliquoting to reduce oxidation risks .

Basic: How should researchers address discrepancies in reported purity values (e.g., >93% vs. lower in independent studies)?

Answer:

  • Method Calibration : Cross-validate purity assays (HPLC, NMR) using certified reference standards .
  • Impurity Profiling : Identify by-products (e.g., de-Boc derivatives) via LC-MS/MS and adjust synthesis conditions (e.g., shorter reaction times) to suppress side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste Disposal : Follow institutional guidelines for halogenated solvents and Boc-protected amines .

Advanced: How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in peptide coupling reactions?

Answer:

  • Steric Hindrance : The cyclohexyl group reduces coupling efficiency with bulky amino acids (e.g., tryptophan). Mitigate this by using coupling agents like HATU instead of DCC .
  • Solvent Effects : Perform reactions in DMF or DMSO to enhance solubility and reagent accessibility .
  • Kinetic Studies : Monitor reaction progress via 19F^{19}F-NMR (if fluorine tags are used) or inline IR spectroscopy .

Advanced: What strategies resolve contradictions in reported stereochemical outcomes during cyclohexyl group attachment?

Answer:

  • Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction pathways .
  • Crystallography : Single-crystal X-ray diffraction conclusively assigns stereochemistry .

Advanced: How can researchers design stability-indicating assays for this compound under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via UPLC-PDA .
  • Metabolite Profiling : Simulate liver metabolism using microsomal assays (e.g., human CYP3A4) to identify labile sites .

Advanced: What role does this compound play in designing protease-resistant peptide analogs?

Answer:

  • Conformational Restriction : The cyclohexyl group imposes torsional constraints, reducing peptide flexibility and protease recognition .
  • In Silico Screening : Dock the compound into protease active sites (e.g., HIV-1 protease) using AutoDock Vina to predict resistance .

Advanced: How can contradictory data on the compound’s solubility in aqueous buffers be reconciled?

Answer:

  • Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in PBS, Tris-HCl, and simulated gastric fluid .
  • Co-Solvent Systems : Incorporate cyclodextrins or PEG derivatives to enhance aqueous solubility without destabilizing the Boc group .

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